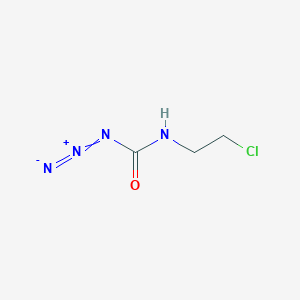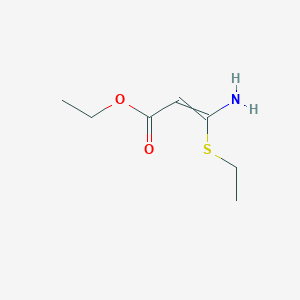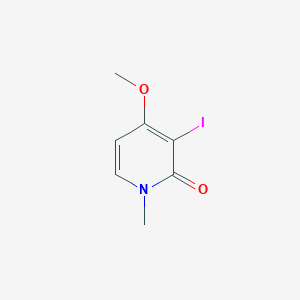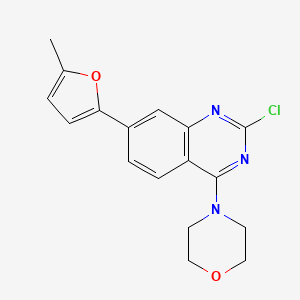
Carbonic acid, mono(4-nitrophenyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbonic acid, mono(4-nitrophenyl) ester is an organic compound that belongs to the class of nitrophenyl carbonates. It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a carbonate group (-O-CO-O-). This compound is known for its reactivity and is widely used in various chemical and biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions
Carbonic acid, mono(4-nitrophenyl) ester can be synthesized through the reaction of p-nitrophenol with phosgene or its derivatives, such as triphosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
p-Nitrophenol+Phosgene→p-Nitrophenyl carbonate+HCl
Industrial Production Methods
In industrial settings, the production of p-nitrophenyl carbonate often involves the use of safer and more efficient reagents, such as diphosgene or triphosgene, to avoid the hazards associated with phosgene gas. The reaction is typically carried out in a solvent like dichloromethane, and the product is purified through recrystallization or distillation.
化学反应分析
Types of Reactions
Carbonic acid, mono(4-nitrophenyl) ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: Reacts with water to produce p-nitrophenol and carbon dioxide.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Amines: React with p-nitrophenyl carbonate to form carbamates.
Alcohols: React to form carbonates.
Water: Hydrolyzes the compound to p-nitrophenol and carbon dioxide.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can reduce the nitro group to an amino group.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
p-Nitrophenol: Formed from hydrolysis.
科学研究应用
Carbonic acid, mono(4-nitrophenyl) ester is extensively used in scientific research due to its reactivity and versatility. Some of its applications include:
Bioconjugation: Used to modify proteins and peptides by forming stable carbamate linkages.
Drug Delivery: Employed in the synthesis of prodrugs and drug conjugates to enhance solubility and bioavailability.
Polymer Chemistry: Utilized in the synthesis of functionalized polymers and copolymers.
Analytical Chemistry: Acts as a reagent in various analytical techniques to detect and quantify nucleophiles.
作用机制
The mechanism of action of p-nitrophenyl carbonate involves the formation of a reactive intermediate that can readily react with nucleophiles. The nitro group on the phenyl ring acts as an electron-withdrawing group, making the carbonate carbon more susceptible to nucleophilic attack. This results in the formation of a tetrahedral intermediate, which subsequently breaks down to form the final product.
相似化合物的比较
Similar Compounds
Phenyl Carbonate: Lacks the nitro group, making it less reactive.
Methyl Carbonate: Contains a methyl group instead of a phenyl group, leading to different reactivity and applications.
Ethyl Carbonate: Similar to methyl carbonate but with an ethyl group.
Uniqueness
Carbonic acid, mono(4-nitrophenyl) ester is unique due to the presence of the nitro group, which significantly enhances its reactivity compared to other carbonates. This makes it particularly useful in applications requiring rapid and efficient reactions with nucleophiles.
属性
CAS 编号 |
88473-88-5 |
|---|---|
分子式 |
C7H4NO5- |
分子量 |
182.11 g/mol |
IUPAC 名称 |
(4-nitrophenyl) carbonate |
InChI |
InChI=1S/C7H5NO5/c9-7(10)13-6-3-1-5(2-4-6)8(11)12/h1-4H,(H,9,10)/p-1 |
InChI 键 |
LOVPHSMOAVXQIH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 4-[2-(4-chlorophenyl)ethoxy]benzoate](/img/structure/B8562755.png)
![4-Methyl-1-methylidenespiro[4.6]undecan-2-one](/img/structure/B8562759.png)




![2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B8562803.png)



![2-[(6-bromo-3-methylsulfonylindazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B8562836.png)
